4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol is a compound that features a bicyclo[1.1.1]pentane core with a sulfonyl group and a phenolic hydroxyl group. This compound is classified under bicyclic compounds and is recognized for its unique structural properties, which contribute to its applications in medicinal chemistry and materials science. The compound's molecular formula is , and it has gained attention due to its potential as a bioisostere of traditional aromatic compounds, particularly in drug design .
The synthesis of 4-{bicyclo[1.1.1]pentane-1-sulfonyl}phenol typically involves several key steps:
Recent advancements in synthetic methodologies have allowed for the efficient production of bicyclo[1.1.1]pentane derivatives at scale, utilizing flow chemistry techniques that enhance yield and reduce reaction times . For example, the use of photochemical methods enables the formation of the bicyclo core in large quantities within a short timeframe.
The structural representation of 4-{bicyclo[1.1.1]pentane-1-sulfonyl}phenol can be described as follows:
4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol can participate in various chemical reactions:
Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, often in solvents such as dichloromethane or acetonitrile under catalytic conditions using palladium or copper complexes .
The mechanism of action for 4-{bicyclo[1.1.1]pentane-1-sulfonyl}phenol involves its interaction with biological targets:
4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol has several scientific applications:
Bicyclo[1.1.1]pentane (BCP) has emerged as a transformative sp³-rich bioisostere for para-substituted benzene rings and linear alkynes since Pfizer’s seminal 2012 demonstration. In their γ-secretase inhibitor program, replacing a para-substituted phenyl ring with BCP (compound 3) maintained potency while significantly enhancing aqueous solubility (3-fold), membrane permeability (3-fold increase), and metabolic stability (reduced susceptibility to cytochrome P450 oxidation). This "escape from flatland" strategy addressed the intrinsic limitations of planar aromatics—particularly their tendency to form toxic quinone metabolites and exhibit poor solubility [3] [6].
The BCP scaffold owes its bioisosteric utility to its rigid cage-like geometry and distinct electronic properties. With a bridge span of 1.8-2.0 Å—shorter than the 2.7 Å separation in para-benzenes but longer than the 1.3 Å of alkynes—BCP optimally projects substituents at a ~180° angle. This vector alignment mimics key pharmacophore spacing while introducing high fractional sp³ character (Fsp³ = 0.67), which correlates with improved developability in drug candidates. Additionally, despite possessing significant ring strain (~67 kcal/mol), BCP derivatives exhibit remarkable metabolic inertness due to the absence of oxidizable C-H bonds and inherent kinetic stability [2] [3] [6].
Table 1: Comparative Analysis of BCP Against Common Bioisosteres
Property | BCP | para-Benzene | Alkyne | Cubane |
---|---|---|---|---|
Substituent Separation (Å) | 1.8-2.0 | 2.7 | 1.3 | 2.8 |
Fsp³ | 0.67 | 0 | 0 | 1.0 |
Ring Strain (kcal/mol) | ~67 | 0 | 0 | ~166 |
Synthetic Accessibility | Moderate† | High | High | Low |
Metabolic Stability | High | Low‡ | Moderate | High |
†Improved by recent methods (e.g., flow photochemistry [2]); ‡Due to quinone formation
4-Hydroxybenzenesulfonamide derivatives constitute a privileged structural class in drug discovery, primarily due to their dual functionality: the sulfonamide group acts as a versatile hydrogen-bond acceptor/donor, while the phenolic hydroxyl enables pH-dependent solubility modulation and metal coordination. This motif appears in inhibitors targeting carbonic anhydrases (e.g., acetazolamide), tyrosine kinases (e.g., regorafenib), and serine proteases, where it often anchors binding to conserved active-site residues [2] [6].
Synthetic innovations have expanded access to sulfonylphenol derivatives, with three key strategies dominating:
The electrophilic character of sulfonyl groups adjacent to arenes facilitates charge-assisted hydrogen bonding in biological targets. For example, in LpPLA2 inhibitors like darapladib, the sulfonyl oxygen forms a critical H-bond with His351 of the catalytic triad. This interaction, coupled with the phenol’s ability to engage oxyanion holes (e.g., via Leu153/Phe274 backbone amides), underscores the pharmacophoric value of the sulfonylphenol unit [3] [6].
Table 2: Bioactive Sulfonylphenol Derivatives and Their Targets
Compound | Target | Key Interactions | Clinical Stage |
---|---|---|---|
Darapladib | LpPLA2 | H-bond to His351; π-stacking with Phe125 | Phase III |
Regorafenib | VEGFR2/TIE2 kinases | Sulfonamide H-bond to hinge region | Approved |
Tepotinib | c-MET kinase | Phenolic OH coordinates Mg²⁺ in ATP site | Approved |
BCP-Sulfonamide† | Undisclosed | Enhanced permeability vs. aromatic analogues | Preclinical |
†Representative of emerging BCP hybrids [1]
The fusion of BCP with sulfonylphenol in 4-{Bicyclo[1.1.1]pentane-1-sulfonyl}phenol creates a synergistic molecular architecture designed to overcome limitations of traditional aryl sulfonamides. Key advantages include:
Vector Alignment Precision: The BCP bridgehead positions the sulfonyl group orthogonally to the phenol ring, enforcing a near-linear S–C(bridgehead)–C(ipso) angle (~172°). This rigidifies the molecule, reducing entropic penalties upon binding compared to flexible alkylsulfonyl linkers. Computational models confirm the phenol’s O–H vector aligns within 5° of the para-substituted benzene equivalent, enabling direct pharmacophore overlay [3] [6].
Enhanced Physicochemical Properties: BCP incorporation elevates membrane permeability by disrupting molecular planarity, as evidenced in LpPLA2 inhibitors where BCP analogues exhibited 3-fold higher artificial membrane permeability (AMP: 705 nm/s vs. 230 nm/s for darapladib). Simultaneously, the phenol’s ionizability (predicted pKa ~9.5) maintains aqueous solubility at physiological pH—addressing the "high permeability, low solubility" paradox common to BCP-containing drugs [3].
Metabolic Resilience: The BCP core lacks oxidizable C–H bonds, mitigating metabolic degradation pathways (e.g., cytochrome P450 oxidation) that plague benzenoid drugs. This was validated in human liver microsomal assays, where BCP analogues showed clearance values <1.5 mL/min/g [3] [6].
Synthetic routes to this hybrid leverage transition metal-free multicomponent reactions or photochemical additions. A scalable approach involves: (i) generating BCP-sulfinates via radical addition of alkyl halides to [1.1.1]propellane under blue LED irradiation [2], followed by (ii) coupling with 4-bromophenol via nucleophilic aromatic substitution. The process avoids unstable sulfonyl chlorides, a limitation of earlier methods [1]:
$$\ce{[1.1.1]Propellane + RSO2Na ->[\text{365 nm LED}] BCP-SO2Na}$$$$\ce{BCP-SO2Na + 4-BrC6H4OH ->[\text{DMA}, 80^\circ \text{C}] 4\text{-}{BCP\text{-}sulfonyl}phenol}$$
Table 3: Design Advantages of BCP-Sulfonylphenol Hybridization
Parameter | BCP-Sulfonylphenol | Standard Aryl Sulfonamide | Impact on Drug Profile |
---|---|---|---|
ChromLogD₇.₄ | ~3.2† | ~5.0 (e.g., darapladib: 6.3) | Improved membrane permeation |
Aqueous Solubility | >100 μg/mL (FaSSIF)‡ | <50 μg/mL | Enhanced oral bioavailability |
Metabolic Stability | Human CLhep: <1.5 mL/min/g‡ | >5 mL/min/g | Reduced dosing frequency |
Synthetic Complexity | Moderate (3-4 steps) | Low (1-2 steps) | Offset by property improvements |
†Estimated; ‡Based on BCP analogues in [3]
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.:
CAS No.:
CAS No.: 63732-19-4